molecular formula C13H14N2O3S B008568 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid CAS No. 109164-47-8

3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B008568
CAS No.: 109164-47-8
M. Wt: 278.33 g/mol
InChI Key: ZUYIZUTYDFCUMM-UHFFFAOYSA-N
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Description

benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid, is a compound that has garnered interest in scientific research due to its potential biological activities. It is recognized as an ExoS ADP-ribosyltransferase inhibitor .

Scientific Research Applications

GI-570482 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is studied for its inhibitory effects on ExoS ADP-ribosyltransferase, making it a valuable tool in understanding bacterial pathogenesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.

    Industry: GI-570482 is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of GI-570482 involves several steps. One common synthetic route includes the cyclization of appropriate precursors to form the benzothiolo[2,3-d]pyrimidine core, followed by functionalization to introduce the propanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for GI-570482 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the compound .

Chemical Reactions Analysis

GI-570482 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of GI-570482 involves its inhibition of ExoS ADP-ribosyltransferase, an enzyme involved in bacterial virulence. By inhibiting this enzyme, GI-570482 disrupts the bacterial infection process, making it a potential candidate for antimicrobial therapy. The molecular targets and pathways involved include the active site of the enzyme and the associated signaling pathways that regulate bacterial virulence .

Comparison with Similar Compounds

GI-570482 can be compared with other similar compounds, such as:

  • 3-(4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-propionic acid
  • 3-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid

These compounds share structural similarities with GI-570482 but may differ in their specific functional groups and biological activities. The uniqueness of GI-570482 lies in its specific inhibitory action on ExoS ADP-ribosyltransferase, which distinguishes it from other related compounds .

Properties

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYIZUTYDFCUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352246
Record name 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109164-47-8
Record name 1,4,5,6,7,8-Hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109164-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 3
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 4
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 5
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 6
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

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